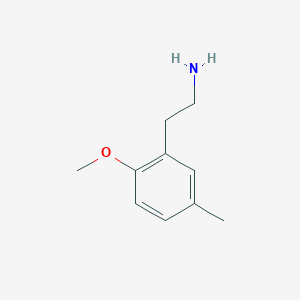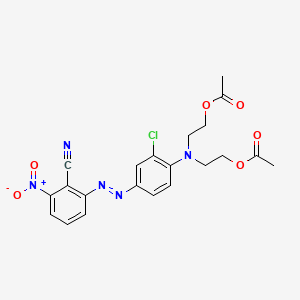
2,8-Dibromochrysene
Overview
Description
2,8-Dibromochrysene, also known as Chrysene,2,8-dibromo-, is a chemical compound with the molecular formula C18H10Br2 . It has a molecular weight of 386.08 and its InChIKey is WTZGPARNWJTIBL-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of zethrene starts from chrysene from which chrysene2,8-dicarboxylic dichloride (I) is obtained via 2,8-dibromochrysene, chrysenedinitrile, and chrysene-2,8-dicarboxylic acid . Another study shows that 2,8-dibromochrysene is used in the bottom-up synthesis of finite models of helical (n,m)-single-wall carbon nanotubes .
Molecular Structure Analysis
The molecular structure of 2,8-Dibromochrysene is characterized by the presence of two bromine atoms attached to a chrysene molecule . The exact structure is determined by the specific arrangement of these atoms within the molecule.
Physical And Chemical Properties Analysis
2,8-Dibromochrysene has a density of 1.722g/cm3 . It has a boiling point of 526.8ºC at 760 mmHg and a flash point of 315.3ºC . The compound’s PSA is 0 and its XLogP3 is 6.67120 .
Scientific Research Applications
OLED Materials and Synthesis
2,8-Dibromochrysene is an important intermediate in the synthesis of derivatives used in organic light-emitting diodes (OLEDs). The synthesis of such compounds, like 6,12-dibromochrysene, uses solvents like trimethyl phosphate and bromination agents to achieve good yields. This process is crucial for developing luminescent materials with practical applications in OLED technologies (Bai Xue-feng, 2013).
Thin-Film Transistors
Research on thin-film transistors using 2,8-disubstituted chrysene derivatives, including 2,8-dibromochrysene, has shown that these materials can be significantly influenced by polymer coatings. The field-effect mobility of these materials can be enhanced, as demonstrated by the high field-effect mobility observed in devices incorporating 2,8-diphenyl chrysene (Y. Kunugi, Hikaru Hoshino, H. Otsuki, K. Okamoto, 2013).
Nanomaterials and 2D Materials
2,8-Dibromochrysene and its derivatives are part of a larger group of compounds studied for their applications in nanomaterials and two-dimensional materials. These studies focus on properties like optical and electronic behaviors, which are essential for applications in flexible electronics, energy storage, and electrochemical catalysis. The integration of such compounds with other 2D materials like graphene is of particular interest, highlighting their potential in various technological fields (Xiao Li, Hongwei Zhu, 2015).
Electronic and Photophysical Properties
The electronic and photophysical properties of 2,8-dibromochrysene derivatives are investigated for their potential applications in organic field-effect transistors (OFETs) and other electronic devices. The synthesis of specific derivatives allows for the tuning of photophysical properties, such as UV-vis absorption spectra and band gaps, which are crucial for developing advanced electronic materials (K. Heard, J. Morrison, L. Weston, C. H. Lo, L. Pirvu, J. Raftery, M. Little, J. McDouall, S. Yeates, P. Quayle, 2015).
ConclusionThe scientific research applications of 2,8-Dibromochrysene are diverse, ranging from OLED material synthesis to thin-film transistors and the exploration of nanomaterials. Its derivatives play a critical role in the advancement of electronic and photophysical properties
Scientific Research Applications of 2,8-Dibromochrysene
OLED Materials and Synthesis
2,8-Dibromochrysene plays a crucial role in the synthesis of OLED materials. It serves as an important intermediate for producing chrysene-containing luminescent materials, which have significant prospects in OLED development. The synthesis process involves using solvents like trimethyl phosphate and bromine as a bromination agent, with optimized reaction conditions leading to yields as high as 75% (Bai Xue-feng, 2013).
Thin-Film Transistor Applications
The use of 2,8-disubstituted chrysene derivatives, including 2,8-dibromochrysene, has shown significant effects in the characteristics of organic thin-film transistors. These derivatives, when combined with polymer-treated SiO2 dielectric layers, exhibit improved field-effect mobility. The enhancements in these materials' properties are crucial for advancing thin-film transistor technology (Y. Kunugi, Hikaru Hoshino, H. Otsuki, K. Okamoto, 2013).
Synthesis of Fluorescent OLED Materials
2,8-Dibromochrysene derivatives have been used in the synthesis of blue fluorescent OLED materials. These derivatives, when substituted with different groups, result in significant bathochromic shifts in the absorption and emission spectra of chrysene. This leads to the development of OLED devices with high external quantum efficiency and low turn-on voltage, indicating their potential in advanced display technologies (Tien-Lin Wu, Ho‐Hsiu Chou, Pei-Yun Huang, Chien‐Hong Cheng, Rai‐Shung Liu, 2014).
Future Directions
properties
IUPAC Name |
2,8-dibromochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZGPARNWJTIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198679 | |
| Record name | 2,8-Dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dibromochrysene | |
CAS RN |
50637-63-3 | |
| Record name | 2,8-Dibromochrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50637-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dibromochrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050637633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dibromochrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,8-Dibromochrysene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6F9GEB4P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















